6-Amino-5-(2-chloroacetyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
“6-Amino-5-(2-chloroacetyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the CAS Number: 734535-44-5 . It has a molecular weight of 273.72 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is1S/C11H16ClN3O3/c1-6(2)5-15-9(13)8(7(16)4-12)10(17)14(3)11(15)18/h6H,4-5,13H2,1-3H3
. This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
The compound has a molecular weight of 273.72 . It is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Pyrimidine derivatives are synthesized through various chemical reactions, demonstrating their utility in creating complex molecules with potential biological activities. For example, acylation and 1,3-dipolar cycloaddition reactions are utilized to produce isoxanthopterin derivatives, highlighting the chemical versatility and synthetic applications of pyrimidine compounds in generating biologically relevant structures (Steinlin & Vasella, 2009).
Pharmacological Potential
- Some pyrimidine derivatives have been synthesized as potential antithrombotic compounds, demonstrating favorable cerebral and peripheral effects. This indicates the role of pyrimidine scaffolds in designing new drugs for cardiovascular diseases (Furrer, Wágner, & Fehlhaber, 1994).
Material Science and Molecular Studies
- Pyrimidine derivatives are also explored for their physical properties, such as in the development of fluorescent materials. This is evident in the synthesis of fluorescent glucopyranoside derivatives, showcasing the application of pyrimidine compounds in materials science (Struga et al., 2007).
Supramolecular Chemistry
- The study of supramolecular assemblies involving pyrimidine derivatives reveals their potential in creating complex molecular structures through hydrogen bonding. This application is crucial in the development of novel materials with specific chemical and physical properties (Fonari et al., 2004).
Safety And Hazards
properties
IUPAC Name |
6-amino-5-(2-chloroacetyl)-1-(2-methylpropyl)pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3/c1-5(2)4-14-8(12)7(6(15)3-11)9(16)13-10(14)17/h5H,3-4,12H2,1-2H3,(H,13,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRJFISOYUHADD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)NC1=O)C(=O)CCl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-(2-chloroacetyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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